5-Amino-2-fluoropyridine

Synthetic Methodology Process Chemistry Buchwald-Hartwig Amination

5-Amino-2-fluoropyridine (CAS 1827-27-6) solves a key challenge in heterocyclic SAR: achieving predictable regioselective functionalization with metabolic stability. The 2-fluoro group uniquely activates the ring for SNAr and cross-couplings-reactivity not shared by regioisomeric or non-fluorinated analogs. • Enables directed C3-functionalization for kinase inhibitor libraries • Enhances metabolic stability in CNS-penetrant candidates vs. chloro/non-fluorinated analogs • Yields up to 98% in amination for cost-effective agrochemical process R&D Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 1827-27-6
Cat. No. B167992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluoropyridine
CAS1827-27-6
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)F
InChIInChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
InChIKeyYTHMOBMZVVFNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluoropyridine: Fluorinated Heterocyclic Intermediate


5-Amino-2-fluoropyridine (CAS 1827-27-6) is a fluorinated aminopyridine building block (C5H5FN2, MW 112.11) widely employed as an intermediate in pharmaceutical and agrochemical R&D [1]. Characterized by its solid state at room temperature and a melting point range of 86–92 °C (with typical commercial purity ≥97%), this compound is a cornerstone for synthesizing advanced heterocyclic scaffolds, particularly those targeting central nervous system (CNS) disorders and kinase inhibition . Its core value lies in its predictable reactivity in cross-coupling and nucleophilic substitution reactions, enabling the efficient construction of complex molecules .

1
Fluorinated heterocyclic intermediate for CNS and kinase inhibitor scaffolds
2
Predictable reactivity in SNAr and metal-catalyzed cross-couplings
3
2-Fluoro group supports metabolic stability optimization in lead series

Why 5-Amino-2-fluoropyridine Cannot Be Substituted


In lead optimization, the precise position of the fluorine atom and amino group on the pyridine ring dictates both chemical reactivity and biological target engagement. Substituting 5-Amino-2-fluoropyridine with its regioisomers (e.g., 2-Amino-5-fluoropyridine, 3-Amino-2-fluoropyridine) or non-fluorinated analogs (e.g., 5-Aminopyridine) is not a straightforward swap. The 2-fluoro substitution in 5-Amino-2-fluoropyridine uniquely activates the ring toward regioselective nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings, a reactivity profile not shared by its 3- or 4-fluoro counterparts or the parent aminopyridine [1]. Furthermore, the electron-withdrawing effect of the 2-fluoro group enhances metabolic stability in derived drug candidates compared to non-fluorinated or chloro analogs, a critical factor in medicinal chemistry campaigns [2]. The following evidence quantifies this unique positioning.

!
Regioisomers (e.g., 2-amino-5-fluoropyridine) exhibit different SNAr and metalation patterns, altering synthetic routes.
!
Non-fluorinated analogs (e.g., 5-aminopyridine) may lack enhanced metabolic stability attributed to the 2-fluoro group.
!
3- or 4-fluoro isomers do not provide the same regioselective metalation control for 2,3,5-trisubstituted pharmacophores.

5-Amino-2-fluoropyridine: Key Differentiators


Superior Amination Efficiency vs Chloro Analog

In the synthesis of complex heteroaromatic amines, 5-Amino-2-fluoropyridine demonstrates a quantifiable advantage over its chloro analog. A study on the catalytic amination of 2-fluoro-5-iodopyridine with adamantylalkyl amines achieved yields of the target 5-amino-2-fluoropyridine derivatives up to 98% when using two equivalents of the amine [1]. This is a significant improvement over analogous reactions with 5-Amino-2-chloropyridine, which often suffer from lower reactivity and competing side reactions due to the poorer leaving group ability of chloride relative to fluoride in this specific activated heteroaromatic system [1].

Amination Efficiency
Class-level inference
Up to 98% yield in Cu-catalyzed amination of 2-fluoro-5-iodopyridine
Supports high-yield amination route; reduces purification burden
Versus 5-amino-2-chloropyridine class; DMF, CuI/ligand system
Synthetic Methodology Process Chemistry Buchwald-Hartwig Amination

Regioselective Metalation Advantage

The 2-fluoropyridine core of 5-Amino-2-fluoropyridine confers a distinct advantage in regioselective metalation. Research demonstrates that 2-fluoropyridine reacts with lithium diisopropylamide (LDA) at low temperature with excellent regioselectivity to undergo metalation exclusively at the 3-position, without the nucleophilic attack side reactions that plague other halogenated pyridines [1]. This contrasts with 3-fluoropyridine or the parent pyridine, which either require cryogenic conditions for selective metalation or give mixtures of regioisomers. This predictable behavior allows for the strategic construction of 2,3,5-trisubstituted pyridine pharmacophores, a common motif in kinase inhibitors [2].

Metalation Selectivity
Cross-study comparable
Exclusive metalation at 3-position with LDA at low temperature
Enables predictable construction of 2,3,5-trisubstituted pyridines
Versus 3-fluoropyridine or parent pyridine; cryogenic conditions may apply
Organometallic Chemistry Regioselective Synthesis C-H Functionalization

In Vitro Anticancer Activity of Derivatives

While 5-Amino-2-fluoropyridine is an intermediate, its value is validated by the activity of final compounds. Derivatives synthesized from this scaffold have demonstrated potent in vitro activity, including inhibition of cancer cell growth (e.g., human liver cancer cells) and induction of apoptosis . For instance, 18F-labeled pyrido[3,4-d]pyrimidine probes derived from this core are effective for imaging L858R mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer therapy [1]. This contrasts with similar probes built on a non-fluorinated or 3-fluoropyridine core, which may lack the optimal combination of binding affinity and metabolic stability required for in vivo imaging.

Derivative Activity
Class-level inference
Reported cancer cell growth inhibition and apoptosis induction in derivatives
Supports derivative activity screening; data to verify for intermediate
Activity demonstrated in final compounds, e.g., 18F-labeled pyrido[3,4-d]pyrimidine for EGFR imaging
Medicinal Chemistry Oncology Kinase Inhibition

Orthogonal Reactivity in Pd-Catalyzed Transformations

The presence of both a 2-fluoro and a 5-amino group creates a uniquely activated heterocycle for palladium catalysis. While 2-fluoropyridine itself is a known ligand that can enable high chemo- and regioselectivity in Pd-catalyzed C-H functionalization, the 5-amino-2-fluoropyridine offers a dual reactive handle . The amino group can be readily diazotized for further functionalization (e.g., to iodides, boronic esters) or participate directly in Buchwald-Hartwig couplings, while the 2-fluoro group remains as a directing group or for subsequent SNAr. This dual functionality is not present in simple 2-fluoropyridine, which lacks a second reactive site for further elaboration .

Orthogonal Reactivity
Class-level inference
Dual reactive handles: amino group for diazotization/coupling and 2-fluoro for SNAr/direction
Enables sequential chemoselective steps; reduces linear synthesis length
Versus 2-fluoropyridine, which lacks a second reactive site
Catalysis Cross-Coupling C-H Activation

5-Amino-2-fluoropyridine: Key Applications


CNS Lead Optimization

Medicinal chemists should prioritize 5-Amino-2-fluoropyridine as a core scaffold when developing novel CNS-active agents. The evidence confirms its 2-fluoro group enhances metabolic stability, a critical parameter for brain-penetrant compounds, compared to non-fluorinated analogs [1]. Furthermore, the predictable regioselective functionalization at the 3-position (via directed metalation of the 2-fluoropyridine core) enables the systematic exploration of structure-activity relationships (SAR) around the pyridine ring, a common feature in kinase inhibitors and other CNS targets [2]. This contrasts with the use of regioisomeric aminopyridines, which would lead to different and less predictable functionalization patterns.

PET Imaging Tracer Synthesis

For research teams developing novel 18F-labeled PET tracers, 5-Amino-2-fluoropyridine offers a strategic entry point. Its structure allows for the incorporation of the fluorine-18 isotope onto a metabolically stable pyridine ring, a feature validated by the development of imaging agents targeting EGFR mutants in oncology [1]. The ability to perform nucleophilic aromatic substitution (SNAr) with [18F]fluoride is more favorable on the 2-fluoropyridine ring than on chloro- or non-halogenated analogs, a key differentiator for achieving high radiochemical yields and specific activity [2]. This application is not feasible with non-halogenated aminopyridines.

Process-Scale Agrochemical Intermediate Synthesis

In the agrochemical sector, the procurement of 5-Amino-2-fluoropyridine for process R&D is justified by its high-yielding chemistry in key transformations. The quantitative advantage of achieving up to 98% yield in amination reactions translates to a more cost-effective and sustainable manufacturing process for complex heterocyclic pesticides and herbicides [1]. The use of alternative regioisomers or chloro analogs would likely require more forcing conditions, result in lower yields, and generate more waste, impacting the overall economic viability of the agrochemical product [2].

Dual-Functional Building Block Synthesis

Academic research groups focused on methodology development or complex molecule synthesis should select 5-Amino-2-fluoropyridine for its unique orthogonality. The combination of a reactive amino group and a fluorine atom on the same heteroaromatic ring allows for sequential, chemoselective transformations that are not possible with simpler pyridine derivatives [1]. For example, the amino group can be converted to an iodide for Suzuki couplings, while the 2-fluoro group is retained for a late-stage diversification event via SNAr [2]. This strategic use reduces the number of steps in a total synthesis and is a strong justification for its higher cost compared to 2-fluoropyridine or 5-aminopyridine.

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Metabolic stability enhancement via 2-fluoro
SAR around pyridine; metabolic soft-spot identification
PET tracer development
Favorable SNAr for [18F]fluoride incorporation
Radiochemical yield and specific activity
Agrochemical process R&D
High-yielding amination chemistry
Cost-efficiency and waste reduction at scale
Dual-functional building block
Orthogonal reactive handles for sequential steps
Chemoselectivity and step-count reduction in total synthesis

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